molecular formula C22H28N2O3 B11532120 N~2~-[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)leucinamide

N~2~-[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)leucinamide

Cat. No.: B11532120
M. Wt: 368.5 g/mol
InChI Key: SUEANTHISFKJTR-UHFFFAOYSA-N
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Description

BENZYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-3-METHYLBUTYL}CARBAMATE: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a dimethylphenyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-3-METHYLBUTYL}CARBAMATE typically involves the reaction of benzyl chloroformate with N-{1-[(2,5-dimethylphenyl)carbamoyl]-3-methylbutyl}amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the aromatic ring.

    Reduction: Reduction reactions may target the carbamoyl group, converting it to an amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products:

    Oxidation: Products may include benzyl alcohols or carboxylic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used but may include substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BENZYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-3-METHYLBUTYL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison:

  • Structural Differences: The position and number of methyl groups on the phenyl ring can vary, leading to differences in chemical reactivity and biological activity.
  • Uniqueness: BENZYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-3-METHYLBUTYL}CARBAMATE is unique due to its specific substitution pattern, which can influence its interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

benzyl N-[1-(2,5-dimethylanilino)-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C22H28N2O3/c1-15(2)12-20(21(25)23-19-13-16(3)10-11-17(19)4)24-22(26)27-14-18-8-6-5-7-9-18/h5-11,13,15,20H,12,14H2,1-4H3,(H,23,25)(H,24,26)

InChI Key

SUEANTHISFKJTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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